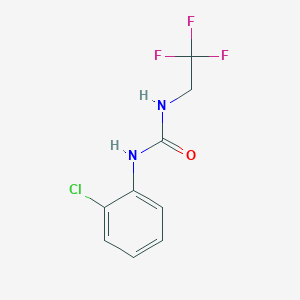
1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea, also known as Aprepitant, is a drug that belongs to the class of antiemetics. It is used to prevent nausea and vomiting caused by chemotherapy and surgery. Aprepitant works by blocking the action of substance P, which is a neurotransmitter that is involved in the regulation of nausea and vomiting. In addition to its clinical use, Aprepitant has also been studied for its potential applications in scientific research.
Wirkmechanismus
1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea works by blocking the action of substance P, which is a neurotransmitter that is involved in the regulation of nausea and vomiting. Substance P acts on the neurokinin-1 (NK1) receptor, which is found in the central and peripheral nervous systems. By blocking the action of substance P at the NK1 receptor, this compound is able to reduce the symptoms of nausea and vomiting.
Biochemical and Physiological Effects:
In addition to its effects on nausea and vomiting, this compound has also been studied for its potential effects on other physiological processes. For example, this compound has been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory bowel disease. This compound has also been shown to have effects on the immune system, and may be useful in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea in scientific research is its specificity for the NK1 receptor. This allows researchers to selectively target this receptor, without affecting other neurotransmitter systems. However, this compound also has some limitations for lab experiments. For example, it has a relatively short half-life, which may limit its effectiveness in long-term studies. Additionally, this compound can be difficult to administer in certain experimental settings, such as in vivo studies.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea. One area of interest is the development of new antiemetic drugs that are more effective and have fewer side effects than current treatments. Another area of interest is the study of the effects of this compound on other physiological processes, such as inflammation and immune function. Finally, there is also interest in the development of new methods for synthesizing this compound, which could lead to more efficient and cost-effective production of this drug.
Synthesemethoden
1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea can be synthesized using a number of different methods. One common method involves the reaction of 2-chlorophenyl isocyanate with 2,2,2-trifluoroethylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with urea to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)-3-(2,2,2-trifluoroethyl)urea has been studied for its potential applications in a variety of scientific research fields. One area of research that has received significant attention is the study of the mechanisms underlying nausea and vomiting. This compound has been shown to be effective in blocking the action of substance P, which is a key neurotransmitter involved in the regulation of nausea and vomiting. This has led to a better understanding of the underlying mechanisms of these processes, and has also opened up new avenues for the development of more effective antiemetic drugs.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-3-(2,2,2-trifluoroethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O/c10-6-3-1-2-4-7(6)15-8(16)14-5-9(11,12)13/h1-4H,5H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMFGTTWCBXIHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2488582.png)
![3-(2-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2488584.png)
![4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2488585.png)
![N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2488586.png)
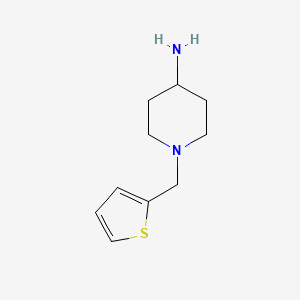

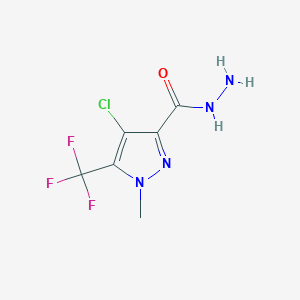
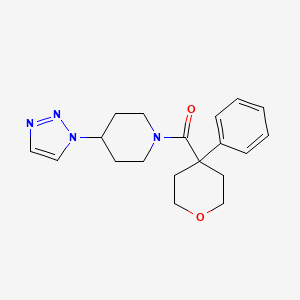
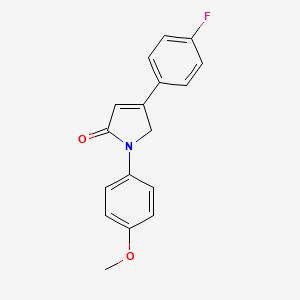
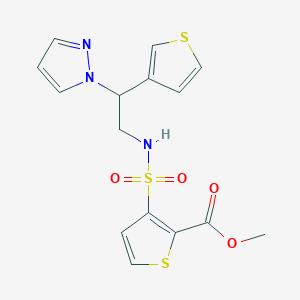

![1-(3-fluorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2488600.png)
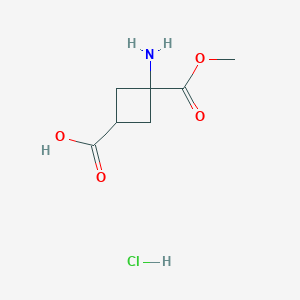
![N-methyl-1-[4-(3,3,3-trifluoropropoxy)phenyl]methanamine](/img/structure/B2488604.png)